molecular formula C13H18O2S B14812142 (2-Cyclopropoxy-4-isopropoxyphenyl)(methyl)sulfane

(2-Cyclopropoxy-4-isopropoxyphenyl)(methyl)sulfane

Cat. No.: B14812142
M. Wt: 238.35 g/mol
InChI Key: JPQHLELYQJVFSX-UHFFFAOYSA-N
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Description

(2-Cyclopropoxy-4-isopropoxyphenyl)(methyl)sulfane is an organic compound with the molecular formula C14H20O2S and a molecular weight of 252.37 g/mol This compound is characterized by the presence of cyclopropoxy and isopropoxy groups attached to a phenyl ring, along with a methylsulfane group

Preparation Methods

The synthesis of (2-Cyclopropoxy-4-isopropoxyphenyl)(methyl)sulfane typically involves the reaction of appropriate phenol derivatives with cyclopropyl and isopropyl halides under basic conditions. The reaction conditions often include the use of a strong base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

(2-Cyclopropoxy-4-isopropoxyphenyl)(methyl)sulfane undergoes various chemical reactions, including:

Scientific Research Applications

(2-Cyclopropoxy-4-isopropoxyphenyl)(methyl)sulfane has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound may be studied for its potential biological activities, including its interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent or as a precursor in the synthesis of drug candidates.

    Industry: It can be used in the development of new materials or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Cyclopropoxy-4-isopropoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy and isopropoxy groups may play a role in modulating the compound’s binding affinity and specificity. The methylsulfane group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

(2-Cyclopropoxy-4-isopropoxyphenyl)(methyl)sulfane can be compared with similar compounds such as:

    (2-Cyclopropoxy-4-methoxyphenyl)(methyl)sulfane: This compound has a methoxy group instead of an isopropoxy group, which may affect its chemical reactivity and biological activity.

    (2-Isopropoxy-4-methoxyphenyl)(methyl)sulfane: This compound has both methoxy and isopropoxy groups, which can influence its properties and applications.

    (2-Cyclopropoxy-4-ethoxyphenyl)(methyl)sulfane:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its properties and applications.

Properties

Molecular Formula

C13H18O2S

Molecular Weight

238.35 g/mol

IUPAC Name

2-cyclopropyloxy-1-methylsulfanyl-4-propan-2-yloxybenzene

InChI

InChI=1S/C13H18O2S/c1-9(2)14-11-6-7-13(16-3)12(8-11)15-10-4-5-10/h6-10H,4-5H2,1-3H3

InChI Key

JPQHLELYQJVFSX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)SC)OC2CC2

Origin of Product

United States

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